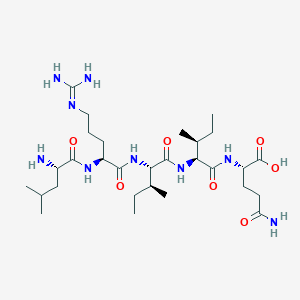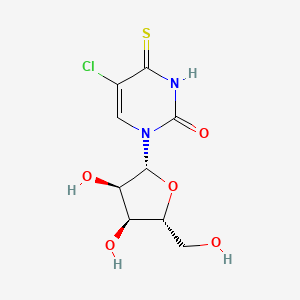
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine is a complex peptide compound It is composed of several amino acids, including leucine, ornithine, isoleucine, and glutamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with a solution of TFA.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like leucine and isoleucine.
Reduction: Reduction reactions can affect the diaminomethylidene group.
Substitution: Amino acid residues can be substituted to create analogs of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in peptides with different amino acid sequences.
Applications De Recherche Scientifique
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and biochemical assays.
Mécanisme D'action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds with enzymes and receptors, influencing their activity. The peptide backbone allows for interactions with proteins, potentially modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine
Uniqueness
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form stable interactions with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
923929-84-4 |
|---|---|
Formule moléculaire |
C29H55N9O7 |
Poids moléculaire |
641.8 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H55N9O7/c1-7-16(5)22(26(42)36-20(28(44)45)11-12-21(31)39)38-27(43)23(17(6)8-2)37-25(41)19(10-9-13-34-29(32)33)35-24(40)18(30)14-15(3)4/h15-20,22-23H,7-14,30H2,1-6H3,(H2,31,39)(H,35,40)(H,36,42)(H,37,41)(H,38,43)(H,44,45)(H4,32,33,34)/t16-,17-,18-,19-,20-,22-,23-/m0/s1 |
Clé InChI |
GORYERKYKAGZCI-HKZQYKGFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)


![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)





![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14189992.png)

